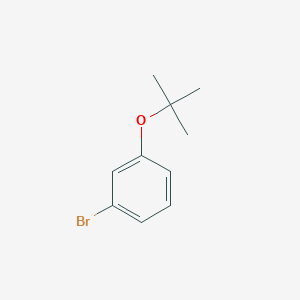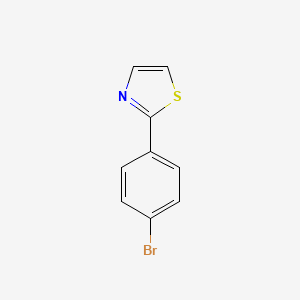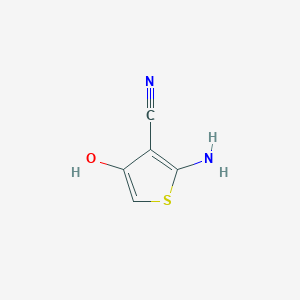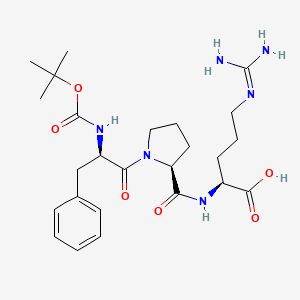
Boc-D-Phe-Pro-Arg-OH
Vue d'ensemble
Description
This compound is notable for its role in studying protein interactions and designing inhibitors for various biological processes.
Applications De Recherche Scientifique
Boc-D-Phe-Pro-Arg-OH has several scientific research applications:
Ligand Affinity and Drug Design: Studied for its interaction with human thrombin, a key protein in blood clotting.
Peptide Synthesis: Used in the synthesis of macrocyclic peptidomimetics, which are potent anti-inflammatory drugs.
Anticoagulant Properties: Explored for its anticoagulant properties, contributing to the development of selective therapeutic agents.
Self-Assembled Nanostructures:
Mécanisme D'action
Boc-D-Phe-Pro-Arg-OH
, also known as (2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid , is a synthetic intermediate used in proteomics research . Here is an overview of its mechanism of action:
Target of Action
It’s known that it has been used in the synthesis of peptide thrombin inhibitors, suggesting that thrombin could be a potential target.
Mode of Action
Given its use in the synthesis of peptide thrombin inhibitors, it can be inferred that it might interact with thrombin to inhibit its function.
Biochemical Pathways
Considering its role in the synthesis of peptide thrombin inhibitors, it might be involved in the regulation of blood coagulation pathways.
Result of Action
Given its role in the synthesis of peptide thrombin inhibitors, it might contribute to the prevention of blood clot formation.
Analyse Biochimique
Biochemical Properties
Boc-D-Phe-Pro-Arg-OH plays a crucial role in biochemical reactions, particularly in the inhibition of thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . Additionally, this compound interacts with other enzymes and proteins involved in the coagulation cascade, such as factor Xa and factor Va, further inhibiting the coagulation process . These interactions highlight the compound’s potential as an anticoagulant agent.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to cell signaling and gene expression. In endothelial cells, the compound inhibits thrombin-induced signaling pathways, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules . This effect helps to mitigate the inflammatory response and maintain vascular homeostasis. Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with thrombin and other coagulation factors. The compound’s butyloxycarbonyl group protects the amino group of the D-phenylalanine residue, while the arginine side chain is protected with a TBDMS group. This protection allows this compound to bind effectively to the active sites of thrombin and other enzymes, inhibiting their activity. Additionally, the compound’s interactions with these enzymes lead to changes in gene expression, particularly those genes involved in the coagulation and inflammatory pathways . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a boiling point of 782.7°C at 760 mmHg and a density of 1.37 g/cm³ . Its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a reduction in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the inhibition of thrombin and other coagulation factors . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity and reduces blood clot formation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, such as bleeding and impaired wound healing . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which catalyze the hydrolysis of peptide bonds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions provide insights into the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s butyloxycarbonyl group facilitates its transport across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on thrombin and other enzymes . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with thrombin and other coagulation factors . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation and acetylation . These modifications help direct the compound to its sites of action, enhancing its inhibitory effects on thrombin and other enzymes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Phe-Pro-Arg-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected phenylalanine with proline and arginine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Phe-Pro-Arg-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include deprotected peptides and extended peptide chains, which can be further modified or used in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Phe-OH: A phenylalanine derivative used in peptide synthesis.
Boc-Pro-OH: A proline derivative used in peptide synthesis.
Uniqueness
Boc-D-Phe-Pro-Arg-OH is unique due to its specific sequence and ability to interact with thrombin, making it a valuable tool in anticoagulant research and drug design. Its combination of phenylalanine, proline, and arginine residues provides distinct biochemical properties that are not found in simpler peptides like Boc-D-Phe-OH or Boc-Pro-OH.
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCGSXEQDJZCG-OTWHNJEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Boc group in Boc-D-Phe-Pro-Arg-OH influence its binding affinity to human thrombin compared to the unsubstituted version (H-D-Phe-Pro-Arg-OH)?
A1: While both this compound and H-D-Phe-Pro-Arg-OH bind to human thrombin, the Boc group leads to a decrease in binding affinity compared to the unsubstituted version. This difference is attributed to the nature of the interactions formed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)
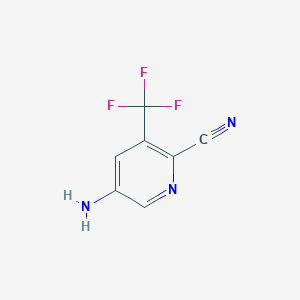
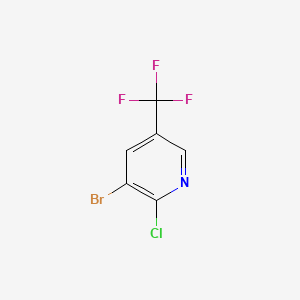
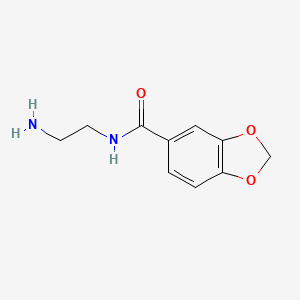

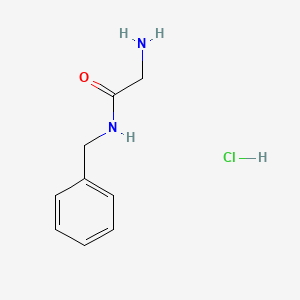
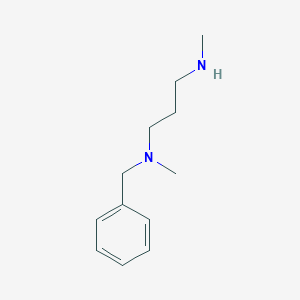

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
